
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is a platinum-based organometallic compound It is characterized by the presence of a platinum atom coordinated to a bromo ligand and a phenyl ring substituted with two dimethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum typically involves the reaction of platinum precursors with the appropriate ligands. One common method involves the reaction of platinum(II) bromide with 2,6-bis((dimethylamino)methyl)phenyl ligands in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo ligand can be substituted with other ligands such as chloride or iodide under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with chloride can yield (2,6-Bis((dimethylamino)methyl)phenyl)(chloro)platinum .
Applications De Recherche Scientifique
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum involves its interaction with molecular targets through coordination chemistry. The platinum center can form complexes with various ligands, altering the electronic and steric properties of the compound. This interaction can affect molecular pathways and biological processes, leading to its observed effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-Bis((dimethylamino)methyl)phenyl)(chloro)platinum: Similar structure but with a chloro ligand instead of bromo.
(2,6-Bis((dimethylamino)methyl)phenyl)(iodo)platinum: Similar structure but with an iodo ligand instead of bromo.
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)mercury: Similar structure but with mercury instead of platinum.
Uniqueness
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is unique due to its specific coordination environment and the presence of the bromo ligand.
Propriétés
Formule moléculaire |
C12H19BrN2Pt |
|---|---|
Poids moléculaire |
466.28 g/mol |
Nom IUPAC |
bromoplatinum(1+);1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H19N2.BrH.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JBFQOUGAHDOVBM-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CC1=[C-]C(=CC=C1)CN(C)C.Br[Pt+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
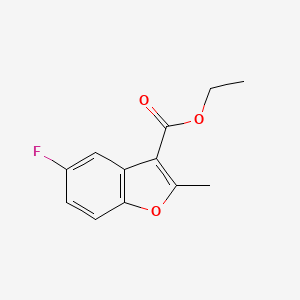
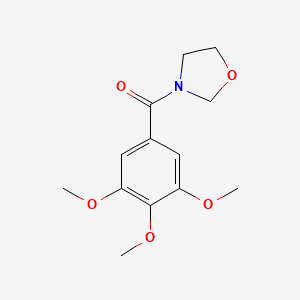

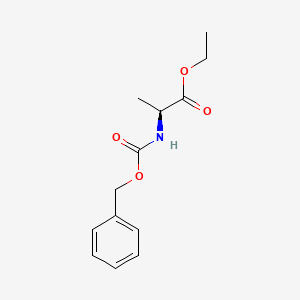
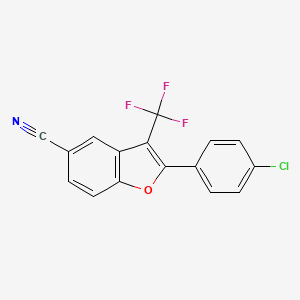

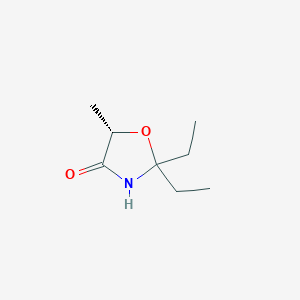
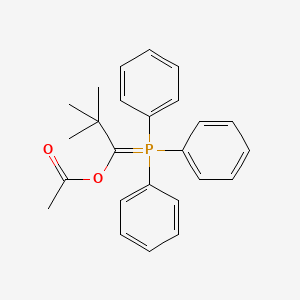

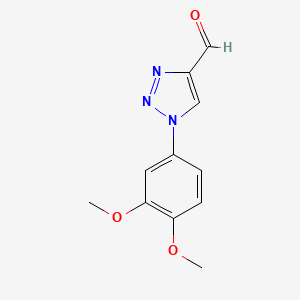
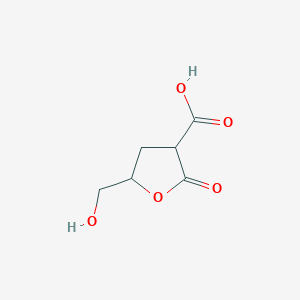
![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)
